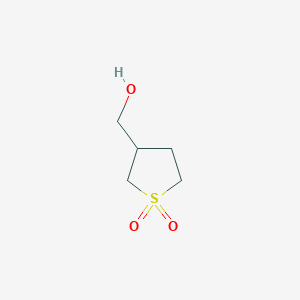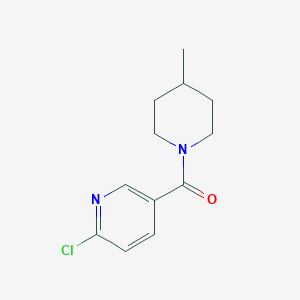
2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine consists of a pyridine ring substituted with a chlorine atom and a carbonyl group linked to a 4-methylpiperidine . The InChI code for this compound is 1S/C12H15ClN2O/c1-9-4-6-15(7-5-9)12(16)10-2-3-11(13)14-8-10/h2-3,8-9H,4-7H2,1H3 .Physical And Chemical Properties Analysis
2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine is a powder with a melting point of 76-78 degrees Celsius . More detailed physical and chemical properties are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
The compound 2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine has been analyzed in terms of its chemical structure and properties. Bo Wang (2009) studied a closely related compound, noting its distinct dihedral angles between pyridine and piperzine rings and the stabilization of crystal packing by hydrogen bonds (Bo Wang, 2009).
Synthesis and Derivatives
The synthesis of derivatives of 2-chloro-5-(4-methylpiperidine-1-carbonyl)pyridine and their potential as analgesics was explored by Stanislav Radl et al. (1999) and again in 2010. These studies involved treatment with various compounds to produce alcohols and ketones (Stanislav Radl et al., 1999) (S. Rádl et al., 2010).
Spectroscopic Analysis
Marina Tranfić et al. (2011) conducted a study on a pyridine derivative, revealing structural differences compared to similar compounds and examining its spectral properties using various spectroscopic techniques (Marina Tranfić et al., 2011).
Reactions with Other Compounds
The reactions of pyridine derivatives with other compounds, leading to the creation of various products, were studied by S. Stavber and M. Zupan in 1990 (S. Stavber, M. Zupan, 1990).
Corrosion Inhibition
A study by A. Dandia et al. (2013) on pyrazolopyridine derivatives, including a compound similar to 2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine, investigated their effect as corrosion inhibitors for mild steel in acidic environments (A. Dandia et al., 2013).
New Polyamides Derivation
K. Faghihi and Zohreh Mozaffari (2008) synthesized new polyamides derived from a compound including a pyridyl moiety, showcasing the potential application in polymer science (K. Faghihi, Zohreh Mozaffari, 2008).
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine is not specified in the search results. As a research chemical, its effects and interactions with other substances are likely subject to ongoing investigation.
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-4-6-15(7-5-9)12(16)10-2-3-11(13)14-8-10/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUXHFSZHKPOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


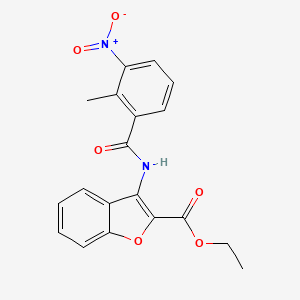
![6-ethyl 3-methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2807515.png)
![2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2807516.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2807517.png)
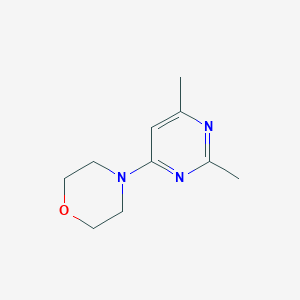
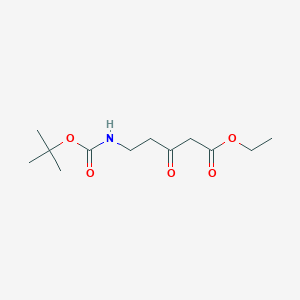
![4-Tert-butyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2807521.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]methanesulfonamide](/img/structure/B2807528.png)
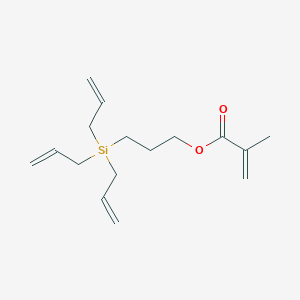
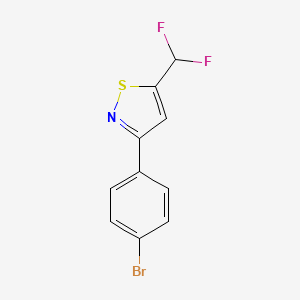
![(2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2807534.png)
